

A Comparative Guide to Pyridine-based Sulfonic Acids in Metabolic Research

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Compound of Interest

Compound Name: **5-methylpyridine-3-sulfonic Acid**

Cat. No.: **B1587356**

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A note to the reader: Initial inquiries into the bioactivity of **5-methylpyridine-3-sulfonic acid** revealed a significant gap in the existing peer-reviewed literature. To provide a valuable resource for researchers, this guide presents a comparative analysis of **5-methylpyridine-3-sulfonic acid** and its structurally related analog, pyridine-3-sulfonic acid. The latter has documented biological effects and serves as a pertinent comparator for anticipating the potential bioactivity of the methylated form.

Introduction: The Landscape of Pyridine Analogs in Drug Discovery

Pyridine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their prevalence stems from their ability to engage in hydrogen bonding and other molecular interactions, making them effective scaffolds for drug design. This guide focuses on two such analogs: **5-methylpyridine-3-sulfonic acid** and pyridine-3-sulfonic acid, exploring the known chemical properties of the former and the documented biological activity of the latter.

Physicochemical Properties: A Tale of Two Molecules

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in a biological system. Below is a comparative table of **5-methylpyridine-3-sulfonic acid** and its parent compound, pyridine-3-sulfonic acid.

Property	5-Methylpyridine-3-sulfonic acid	Pyridine-3-sulfonic acid
CAS Number	4808-72-2[1][2][3]	636-73-7[4]
Molecular Formula	C ₆ H ₇ NO ₃ S[1][3]	C ₅ H ₅ NO ₃ S[4][5]
Molecular Weight	173.19 g/mol [1][3]	159.16 g/mol [5]
Appearance	White to yellow powder or crystals	Crystalline solid[6]
Purity	≥96%[1]	Not specified in search results
Storage	Room temperature or refrigerator[1]	Not specified in search results
SMILES	O=S(C1=CC(C)=CN=C1)(O)=O[1]	C1=CC(=CN=C1)S(=O)(=O)O[4]

The primary distinction between these two molecules is the presence of a methyl group at the 5-position of the pyridine ring in **5-methylpyridine-3-sulfonic acid**. This substitution can influence the compound's lipophilicity, steric profile, and metabolic stability, potentially altering its pharmacokinetic and pharmacodynamic properties.

Biological Activity of Pyridine-3-Sulfonic Acid: A Nicotinic Acid Analog

Pyridine-3-sulfonic acid is a structural analog of nicotinic acid (Niacin or Vitamin B3), a well-known modulator of lipid metabolism.[7][8] Research into its biological effects has primarily focused on its impact on cholesterol synthesis.

Effects on Cholesterol Metabolism

In a study involving rats, pyridine-3-sulfonic acid was found to significantly reduce the synthesis of cholesterol in the liver.[7][8] However, this reduction in hepatic synthesis did not translate to a decrease in overall serum cholesterol levels.[7] This suggests that the compound may influence the rate-limiting steps of cholesterol biosynthesis within hepatocytes, but its systemic effects on lipid profiles may be limited or counteracted by other physiological mechanisms.

Interestingly, the study also noted that pyridine-3-sulfonic acid did not interfere with the metabolism of nicotinic acid, indicating that its mechanism of action may be distinct from that of its parent analog.[7]

Other Reported Activities

Further research has indicated that pyridine-3-sulfonic acid can inhibit the induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver.[9] However, it was also observed to induce this enzyme's activity when administered alone.[9]

Experimental Protocols: A Blueprint for Future Research

The following protocol is based on the *in vivo* studies conducted on pyridine-3-sulfonic acid and can serve as a template for investigating the efficacy of **5-methylpyridine-3-sulfonic acid**.

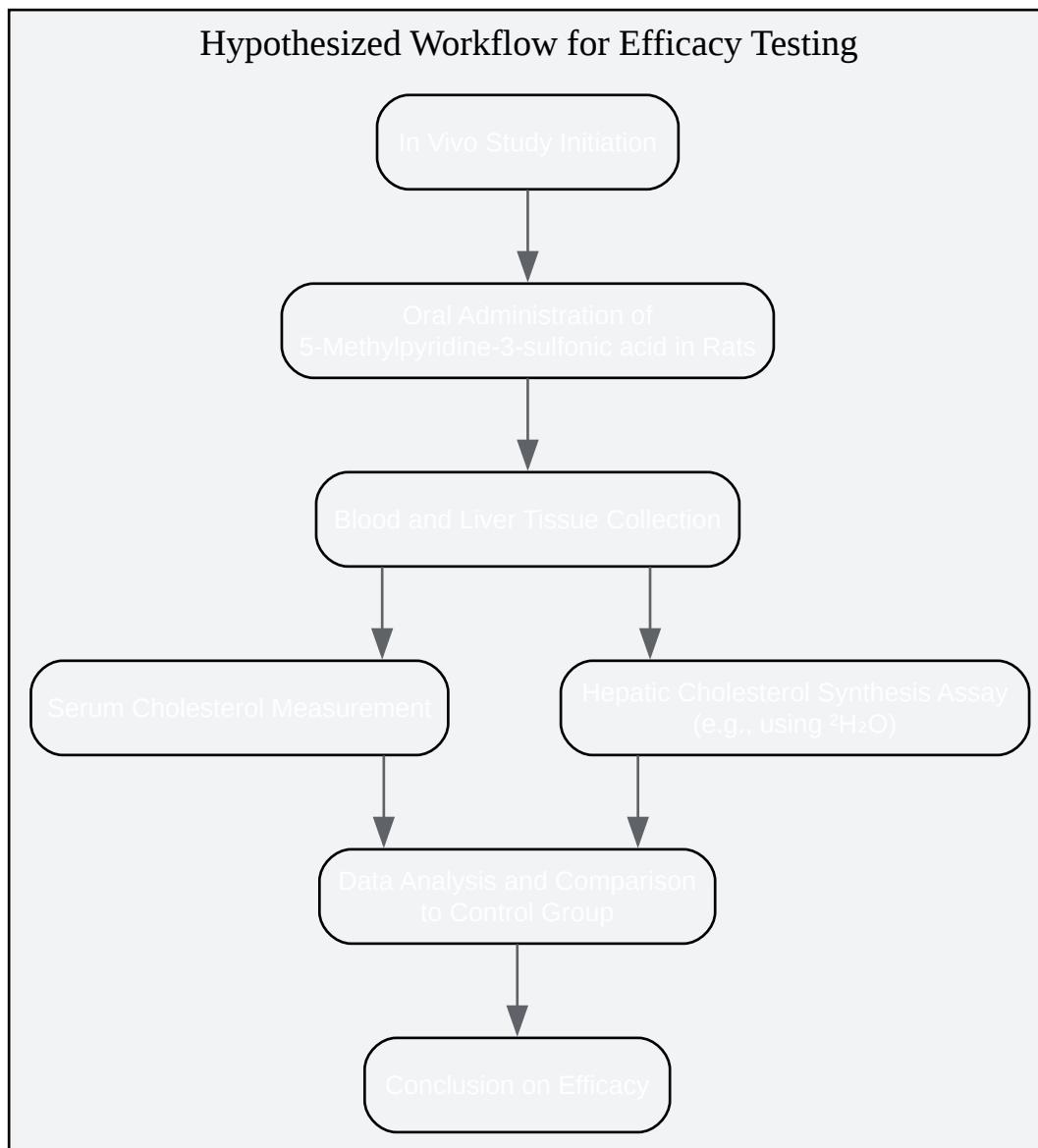
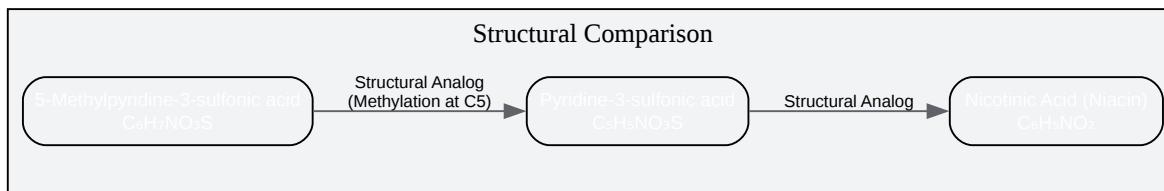
In Vivo Model for Cholesterol Synthesis Assessment

- Animal Model: Male Wistar rats are a suitable model for studying cholesterol metabolism.[10]
- Acclimatization: Animals should be housed in a controlled environment with a standard light-dark cycle and provided with a standard chow diet and water *ad libitum* for a week prior to the experiment.
- Dosing Regimen:
 - The test compound (e.g., **5-methylpyridine-3-sulfonic acid**) can be administered orally, mixed with the diet. A dose of 1% (1 g/100 g of diet) has been used for pyridine-3-sulfonic acid.[7]
 - A control group receiving the standard diet without the test compound is essential.
 - The treatment period can extend for 21 days to observe chronic effects.[7]
- Sample Collection:
 - At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected.

- Serum is separated from the blood for cholesterol analysis.
- Biochemical Analysis:
 - Serum Cholesterol: Total serum cholesterol levels can be measured using standard enzymatic colorimetric assays.
 - Hepatic Cholesterol Synthesis: The rate of cholesterol synthesis in the liver can be determined by measuring the incorporation of a labeled precursor, such as [¹⁴C]-acetate or deuterium oxide (²H₂O), into cholesterol.[[10](#)][[11](#)][[12](#)]

Visualizing the Comparison: Structural and Functional Insights

To better understand the relationship between the two compounds and their potential biological context, the following diagrams are provided.



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